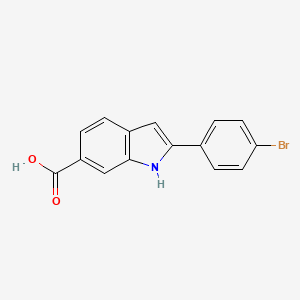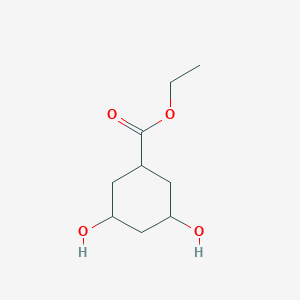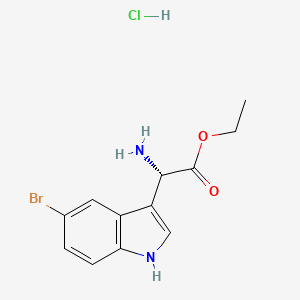![molecular formula C48H36BLi B13090204 Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
Lithiumtetra([1,1'-biphenyl]-4-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumtetra([1,1’-biphenyl]-4-yl)borate is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is part of the broader class of lithium borate salts, which are known for their stability and electrochemical properties. Lithiumtetra([1,1’-biphenyl]-4-yl)borate is particularly notable for its potential use in high-voltage lithium batteries and other advanced energy storage systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithiumtetra([1,1’-biphenyl]-4-yl)borate typically involves the reaction of lithium hydroxide with [1,1’-biphenyl]-4-ylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves large-scale reactors and stringent quality control measures. The raw materials are sourced with high purity, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous testing to ensure it meets the required specifications for use in various applications .
化学反応の分析
Types of Reactions
Lithiumtetra([1,1’-biphenyl]-4-yl)borate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield biphenyl derivatives, while reduction reactions can produce simpler borate compounds .
科学的研究の応用
Lithiumtetra([1,1’-biphenyl]-4-yl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
作用機序
The mechanism of action of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves its interaction with various molecular targets and pathways. In high-voltage lithium batteries, the compound acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode. This process is crucial for the efficient storage and release of energy. The compound’s unique structure allows it to stabilize the electrolyte and prevent degradation, thereby enhancing the battery’s performance and lifespan .
類似化合物との比較
Similar Compounds
Lithium bis(oxalate)borate: Known for its use in lithium-ion batteries, this compound shares some similarities with lithiumtetra([1,1’-biphenyl]-4-yl)borate but differs in its chemical structure and specific applications.
Lithium hexafluorophosphate: Another commonly used lithium salt in batteries, it offers different electrochemical properties and stability compared to lithiumtetra([1,1’-biphenyl]-4-yl)borate.
Uniqueness
Lithiumtetra([1,1’-biphenyl]-4-yl)borate stands out due to its superior stability and performance in high-voltage applications. Its unique structure allows for better stabilization of the electrolyte, making it a preferred choice for advanced energy storage systems .
特性
分子式 |
C48H36BLi |
|---|---|
分子量 |
630.6 g/mol |
IUPAC名 |
lithium;tetrakis(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C48H36B.Li/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 |
InChIキー |
WZXWHSRIHWNEJQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


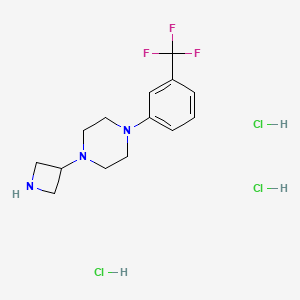
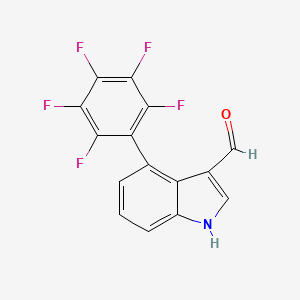

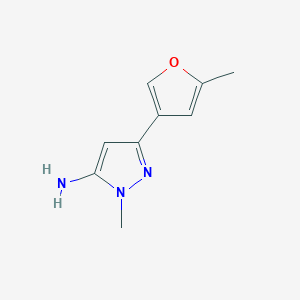

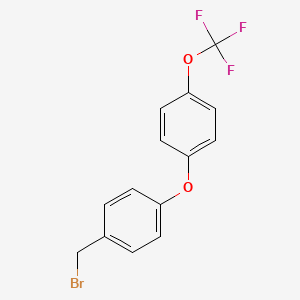
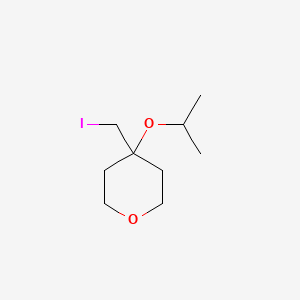
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

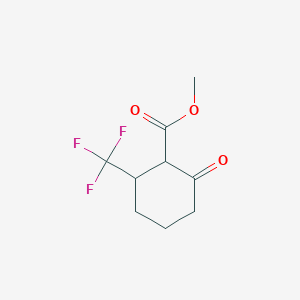
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
